2-(M-tolyloxy)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(8-12)13-11-6-4-5-9(2)7-11/h4-7,10H,3,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBDZGHIHANNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Butanamine Derivatives in Chemical Research
Butanamine derivatives, which are organic compounds based on a four-carbon butane (B89635) chain with an amine functional group, represent a significant class of molecules in chemical research. The basic butanamine structure is one of four isomers: n-butylamine, sec-butylamine, tert-butylamine, and isobutylamine. wikipedia.org These simple amines are valuable as reactants, catalysts, and precursors in a multitude of chemical syntheses. wikipedia.orgutexas.edu
In the realm of medicinal chemistry, the butanamine scaffold is a component of many more complex molecules under investigation for therapeutic applications. acs.orgontosight.ai The alkylamine structure is a key feature in compounds designed to interact with biological targets like neurotransmitter receptors and enzymes. utexas.eduontosight.ai Researchers modify the basic butanamine structure to explore how changes in stereochemistry, substitution, and functional group placement affect a compound's biological activity, a process known as structure-activity relationship (SAR) studies. Butylamine (B146782) derivatives have been explored for a range of potential biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai
The physical properties of butanamine derivatives, such as boiling point and solubility, are influenced by the ability of primary and secondary amines to form intermolecular hydrogen bonds. cuny.edu This characteristic is crucial for their behavior in both chemical reactions and biological systems. The versatility of the butanamine core structure makes it a recurring motif in the development of novel compounds.
Significance of Phenoxy Substituted Butanamines in Academic Inquiry
The introduction of a phenoxy group—a phenyl ring linked via an ether bond—to a butanamine backbone creates a class of compounds known as phenoxy-substituted butanamines. This combination of an aromatic ring, a flexible alkyl chain, and a basic amine group results in a versatile molecular framework with significant research interest. The ether linkage is a common structural motif in many biologically active molecules due to its stability and influence on molecular conformation. ontosight.ai
The phenoxy moiety adds a significant structural element that can influence a molecule's interaction with biological targets. ontosight.ai The aromatic ring can participate in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which are critical for molecular recognition at a receptor or enzyme active site. The substitution pattern on the phenyl ring (ortho, meta, or para) can further fine-tune the electronic and steric properties of the molecule, allowing for detailed SAR investigations.
In medicinal chemistry, compounds featuring a phenoxybutylamine structure have been investigated for their potential biological activities. For example, the combination of these functional groups is present in molecules designed to interact with neurotransmitter systems. The synthesis of these compounds often involves the reaction of a substituted phenol (B47542) with a butylamine (B146782) derivative, creating the characteristic ether linkage. rsc.org The sustained interest in these structures stems from their potential as platforms for developing more complex molecules with specific biological functions.
Research Gaps and Objectives for 2 M Tolyloxy Butan 1 Amine
Established Synthetic Routes for this compound
The construction of this compound is primarily approached through a convergent synthesis, where the aryloxy and butanamine components are synthesized separately and then combined. Key strategies include the formation of the ether linkage followed by the introduction of the amine group.
Precursor Synthesis Strategies for Aryloxy Moieties
The formation of the m-tolyloxy ether linkage is a critical step in the synthesis of the target compound. The Williamson ether synthesis stands out as a fundamental and widely employed method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
A general approach involves the deprotonation of m-cresol using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding m-cresolate. This phenoxide then acts as a nucleophile, attacking an appropriate 2-substituted butane derivative, such as 2-bromobutane (B33332) or a similar compound with a good leaving group at the C2 position. The reaction is typically carried out in a polar aprotic solvent to facilitate the S\textsubscript{N}2 mechanism. chem-station.com
An alternative strategy for forming the aryloxy ether bond is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a pronucleophile, such as a phenol (B47542), under mild conditions using a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In the context of synthesizing the precursor for this compound, butan-2-ol could be reacted with m-cresol in the presence of PPh₃ and DEAD. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, a factor that is crucial for stereoselective syntheses.
Amination Reactions in the Formation of Butanamine Structures
With the 2-(m-tolyloxy)butane backbone established, the next critical step is the introduction of the primary amine group at the C1 position. Reductive amination is a versatile and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.com This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound with an amine source, followed by reduction of the resulting imine or enamine.
To synthesize this compound, a suitable precursor would be 2-(m-tolyloxy)butanal. The reductive amination of this aldehyde with ammonia (B1221849) would yield the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.
Another established method for the synthesis of primary amines is the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide. For the synthesis of this compound, this would entail reacting potassium phthalimide with 1-bromo-2-(m-tolyloxy)butane. The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate, to release the primary amine. This method is particularly effective for the synthesis of primary amines as it avoids the over-alkylation often observed in direct alkylation of ammonia.
Stereoselective Synthetic Approaches to this compound Enantiomers
The C2 position of this compound is a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest and can be approached through several strategies.
One common method is the chiral resolution of the racemic amine. This involves reacting the racemic this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Alternatively, stereoselective synthesis can be employed to directly produce a single enantiomer. This can be achieved by using a chiral starting material or a chiral catalyst. For instance, a stereoselective reduction of a prochiral ketone, 1-(m-tolyloxy)butan-2-one, using a chiral reducing agent or a catalyst could yield an enantiomerically enriched 2-(m-tolyloxy)butan-2-ol. This alcohol could then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen synthetic route.
Another approach involves the stereoselective reduction of a precursor containing a nitrogen-based functional group. For example, the asymmetric reduction of 2-(m-tolyloxy)butyl azide (B81097) would lead to the formation of the chiral amine. This reduction can be carried out using various reagents, including catalytic hydrogenation with a chiral catalyst.
Chemical Derivatization and Analogue Synthesis
To explore the structure-activity relationships and to generate novel compounds with potentially interesting properties, the chemical modification of this compound is a key area of investigation. This can involve the synthesis of derivatives by modifying the primary amine or by altering the aromatic tolyloxy moiety.
Synthesis of Novel Derivatives of this compound
The primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications. N-alkylation and N-acylation reactions are common strategies to produce a variety of derivatives.
N-alkylation can be achieved by reacting the primary amine with alkyl halides or by reductive amination with aldehydes or ketones. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding secondary or tertiary amine. Reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is another efficient method for N-alkylation.
N-acylation can be readily accomplished by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. The amide linkage can be a key structural feature in bioactive molecules.
Below is an interactive table summarizing potential derivatization reactions of the amine group:
| Reaction Type | Reagent(s) | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Substituted Amine |
| N-Acylation | Acyl chloride/Anhydride, Base | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Exploration of Structural Modifications on the Tolyloxy Moiety
Modification of the tolyloxy ring allows for the investigation of the influence of electronic and steric effects on the properties of the molecule. Standard aromatic substitution reactions can be employed to introduce various functional groups onto the benzene (B151609) ring.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, can be used to introduce substituents at the ortho and para positions relative to the methyl and ether groups. The directing effects of the existing substituents will govern the regioselectivity of these reactions.
Furthermore, the methyl group on the tolyl moiety can also be a site for modification. For instance, oxidation of the methyl group to a carboxylic acid or a benzylic halogenation followed by nucleophilic substitution could provide a range of new analogues.
The following table outlines potential structural modifications on the tolyloxy moiety:
| Modification Type | Potential Reagents | Resulting Structure |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted tolyloxy group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted tolyloxy group |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Alkyl-substituted tolyloxy group |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-substituted tolyloxy group |
| Oxidation of Methyl Group | KMnO₄ or K₂Cr₂O₇ | Carboxy-substituted phenoxy group |
These synthetic and derivatization strategies provide a robust platform for the generation of a diverse library of compounds based on the this compound scaffold, enabling further exploration of their chemical and biological properties.
Investigation of Substitutions on the Butanamine Chain
Key strategies for modifying the butanamine chain include N-alkylation, N-acylation, and the introduction of substituents along the butyl chain. These modifications can significantly alter the compound's polarity, steric bulk, and basicity, which in turn can modulate its interactions with biological targets or its performance in material science applications.
Direct N-alkylation of the primary amine of this compound can be achieved through reactions with alkyl halides. However, this method can sometimes lead to a mixture of mono- and di-alkylated products. A more controlled approach for the synthesis of mono-N-substituted derivatives is reductive amination. masterorganicchemistry.com This two-step, one-pot reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com
The versatility of reductive amination allows for the introduction of a wide array of substituents onto the nitrogen atom. For instance, reaction with different aldehydes can yield N-alkyl, N-benzyl, and other N-substituted analogs. masterorganicchemistry.com
N-acylation, the reaction of the primary amine with acyl chlorides or anhydrides, provides another route to modify the butanamine chain, leading to the formation of amide derivatives.
The following table summarizes a series of hypothetical N-substituted derivatives of this compound that could be synthesized using methods like reductive amination.
| Compound ID | R¹ Substituent | R² Substituent | Synthetic Method |
| 1 | H | H | - |
| 2 | CH₃ | H | Reductive Amination with Formaldehyde |
| 3 | CH₂CH₃ | H | Reductive Amination with Acetaldehyde |
| 4 | CH(CH₃)₂ | H | Reductive Amination with Acetone |
| 5 | Benzyl | H | Reductive Amination with Benzaldehyde |
| 6 | H | COCH₃ | N-acylation with Acetyl Chloride |
This table presents a conceptual series of derivatives to illustrate potential modifications.
Modifications can also be introduced at other positions along the butanamine chain, although this often requires a de novo synthesis starting from different precursors. For example, the synthesis of analogs with substituents at the 2-, 3-, or 4-positions of the butane chain would necessitate starting materials that already incorporate these features.
Research into structurally related phenoxyalkylamine derivatives has shown that modifications to the alkylene chain can significantly impact the compound's biological activity. For instance, in a series of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives, modification of the alkylene chain between the amino group and a benzene ring was found to be a critical determinant of the compound's alpha-blocking activity and selectivity. nih.gov Specifically, the introduction of a 1-methylethyl group as the alkylene chain resulted in a compound with high alpha-blocking selectivity and potent activity. nih.gov
The table below outlines a hypothetical series of this compound analogs with substitutions on the butanamine chain, which could be explored to further understand structure-property relationships.
| Compound ID | Substitution on Butanamine Chain | Potential Synthetic Precursor |
| 7 | 2-Methyl | 2-(m-tolyloxy)-2-methylbutanal |
| 8 | 3-Methyl | 2-(m-tolyloxy)-3-methylbutanal |
| 9 | 4-Hydroxy | 4-hydroxy-2-(m-tolyloxy)butanal |
| 10 | 4-Phenyl | 2-(m-tolyloxy)-4-phenylbutanal |
This table provides a conceptual framework for potential research directions.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level.
In the absence of direct studies on this compound, we can infer potential interaction patterns from research on analogous compounds. For instance, molecular docking studies on other amine derivatives reveal common interaction motifs. Hydrogen bonding is frequently observed, with amine groups acting as donors. mdpi.com Hydrophobic interactions also play a crucial role, particularly for the aromatic and alkyl portions of the molecules. mdpi.com
For this compound, the primary amine group would be expected to form hydrogen bonds with amino acid residues such as aspartate or glutamate (B1630785) in a receptor's active site. The tolyl and butyl groups would likely engage in hydrophobic interactions within the binding pocket.
A study on N-[(naphthalen-1-yl)methyl]-4-[(2,6-dimethyl)phenoxy]butan-2-amine, an aryloxyalkyl bioisostere, utilized quantum mechanical calculations and docking to understand its binding conformations. researchgate.net Such studies help in identifying key residues involved in the binding process. researchgate.net Similarly, docking studies on benzimidazole (B57391) derivatives have been used to examine their binding interactions with target enzymes. elsevierpure.com
The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable complex. For example, in a study of novel heterocyclic derivatives, docking scores ranged from -5.48 to -7.02 kcal/mol. preprints.org
The interaction mode describes the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. For instance, in a study of benzo[d]thiazol-2-amine derivatives, docking with COX-1 and COX-2 enzymes revealed specific hydrophobic and hydrogen bond interactions. preprints.org
Table 1: Illustrative Binding Affinities of Structurally Related Amine Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
| Isothiazole (B42339) Derivatives | HCV Polymerase NS5B | Not specified | Hydrogen bonds with Arg394, Asn411, Val405, and Glu143; Hydrophobic interactions with Ser55. mdpi.com |
| Benzimidazole Derivatives | Niemann-Pick C1-like 1 (NPC1L1) | Not specified | Not specified. elsevierpure.com |
| Hydrazine-1-carbothioamides | Urease | Not specified | Hydrogen bonding with Val 744 and Lys 716; Hydrophobic interactions with Lys 716, Met 746, and Phe 838. mdpi.com |
This table is illustrative and based on studies of different compound classes, as specific data for this compound is unavailable.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models are developed by correlating molecular descriptors (physicochemical properties) of a set of compounds with their experimentally determined biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR study on arylaminonaphthol derivatives resulted in robust and satisfactory models for predicting their antioxidant and butyrylcholinesterase properties. nih.gov
Various statistical methods are employed in QSAR, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). The predictive power of a QSAR model is assessed through validation techniques.
QSAR studies can identify the key molecular features that are important for a compound's biological activity. These features are represented by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological.
In a study of quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal for antituberculosis activity. For arylaminonaphthol derivatives, QSAR models were developed to understand their antioxidant and enzyme inhibitory activities. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Amine-Containing Compounds
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the target. |
| Steric | Molecular Volume | Affects the fit of the molecule in the binding pocket. |
| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes. |
| Topological | Wiener Index | Relates to the branching and shape of the molecule. |
This table provides general examples of descriptors and their potential influence.
Molecular Dynamics (MD) Simulations
MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the dynamic evolution of a system over time.
MD simulations can provide detailed information about the conformational changes of proteins and ligands upon binding. For instance, MD simulations have been used to gain insight into the conformational changes and complex formation of cytochrome P450 reductase. elsevierpure.com
In the context of this compound, MD simulations could be used to study the stability of its complex with a target protein, the flexibility of the ligand in the binding site, and the role of water molecules in the interaction. A study on isothiazole derivatives utilized molecular dynamics to reveal a stable energetic state and dynamic equilibrium of the designed compounds. mdpi.com
Table 3: Applications of MD Simulations in Drug Discovery
| Application | Description |
| Binding Stability | Assesses the stability of the ligand-protein complex over time. |
| Conformational Analysis | Studies the flexibility of the ligand and protein and identifies preferred conformations. |
| Free Energy Calculations | Estimates the binding free energy, providing a more accurate measure of binding affinity. |
| Solvent Effects | Investigates the role of water molecules in mediating ligand-protein interactions. |
Conformational Analysis and Flexibility of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. wikipedia.orglumenlearning.com For a flexible molecule like this compound, understanding its preferred conformations is key to predicting its interactions with biological targets. The molecule's flexibility arises from the rotation around several single bonds, including the C-C and C-O bonds in the butan-amine and tolyloxy moieties, respectively.
The study of energetics between different rotamers helps in understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com In alkanes like the butane chain of the target molecule, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. libretexts.orgmasterorganicchemistry.com For instance, in butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable, while the gauche conformations, with a 60° dihedral angle between the methyl groups, are slightly higher in energy due to steric repulsion. wikipedia.orgyoutube.com These principles can be applied to the butyl chain of this compound to predict its likely low-energy conformations. The tolyloxy group and the amine group are the largest substituents on the butane backbone, and their relative positions will significantly influence the conformational preferences.
The presence of the m-tolyloxy group introduces additional complexity. The orientation of the aromatic ring relative to the butan-1-amine chain is another critical factor. The rotational barrier around the O-C bond will determine the spatial arrangement of the tolyl group. Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles and calculating the corresponding energies. nih.gov This analysis identifies the low-energy conformers that are most likely to be populated at a given temperature.
Table 1: Key Dihedral Angles in this compound for Conformational Analysis
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C-C-C-N | Defines the orientation of the amine group relative to the alkyl chain. | Staggered conformations (anti and gauche) are likely to be favored. |
| O-C-C-C | Determines the position of the tolyloxy group relative to the alkyl chain. | Staggered arrangements will be lower in energy. |
| Ar-O-C-C | Governs the orientation of the tolyl ring with respect to the butane chain. | The planarity of the aromatic ring will influence the rotational barrier. |
Ligand-Receptor Complex Stability and Dynamics
Molecular modeling is instrumental in predicting how this compound might interact with a biological receptor. The stability of a ligand-receptor complex is a critical determinant of its potential biological activity. researchgate.netaps.org Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to study these interactions. researchgate.netnih.gov
Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor to form a stable complex. nih.gov For this compound, key interactions would likely involve hydrogen bonding from the primary amine group and hydrophobic interactions from the tolyl group and the butyl chain. The specific conformation of the ligand plays a crucial role in achieving a favorable binding mode.
Molecular dynamics simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.net These simulations can reveal how the ligand and receptor adapt to each other's presence and the stability of the interactions formed. The flexibility of this compound, as determined by its conformational analysis, is a critical parameter in these simulations. The ability of the molecule to adopt a low-energy conformation that complements the receptor's binding site is essential for forming a stable complex. The stability of such a complex can be qualitatively estimated by methods like thermal titration molecular dynamics, which assesses the conservation of the native binding mode at increasing temperatures. unipd.it
Solvent Effects and Interaction Dynamics
The solvent environment can significantly influence the conformation and reactivity of a molecule. For this compound, the presence of a solvent like water can affect the intramolecular and intermolecular interactions. The primary amine group can form hydrogen bonds with water molecules, which can stabilize certain conformations over others.
Computational studies can explicitly model solvent molecules or use implicit solvent models to account for their effects. scispace.com These models help in understanding how the solvent alters the energy landscape of the molecule and the dynamics of its interaction with other molecules or receptors. For instance, the degradation kinetics of related compounds like quaternary ammonium (B1175870) salts have been shown to be significantly influenced by the solvent. scispace.com The interaction of the amine group with the solvent is particularly important, as it can affect its basicity and nucleophilicity. dtu.dk
Quantum Chemical and Theoretical Studies
Quantum chemical methods provide a deeper understanding of the electronic structure and reactivity of this compound. These calculations are based on the principles of quantum mechanics and can yield highly accurate predictions of molecular properties.
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govjussieu.fruc.edu DFT calculations can provide information about the distribution of electrons in this compound, which is fundamental to understanding its chemical behavior.
Key properties that can be calculated using DFT include:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Electron Density and Electrostatic Potential: These calculations reveal the regions of the molecule that are electron-rich or electron-poor. For this compound, the nitrogen atom of the amine group and the oxygen atom of the ether linkage are expected to be electron-rich, while the aromatic ring and the alkyl chain will have different electronic characteristics.
Atomic Charges: DFT can be used to assign partial charges to each atom in the molecule, providing further insight into its polarity and potential for electrostatic interactions.
These electronic properties are essential for understanding the molecule's interactions with other chemical species, including receptors and enzymes. mdpi.com
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high due to the lone pairs on N and O atoms. | Indicates a tendency to act as an electron donor (nucleophile). |
| LUMO Energy | Dependent on the aromatic system and substituents. | Determines the molecule's ability to accept electrons (electrophilicity). |
| Electrostatic Potential | Negative potential around the N and O atoms. | These sites are prone to electrophilic attack or hydrogen bonding. |
| Dipole Moment | The molecule is expected to have a net dipole moment. | Influences solubility and intermolecular interactions. |
Reactivity and Reaction Mechanism Predictions
Quantum chemical calculations can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. The amine group is expected to be the most reactive site, capable of acting as a base or a nucleophile. msu.edu Theoretical studies can model the protonation of the amine group to predict its pKa value, which is a measure of its basicity. mdpi.com
Furthermore, the reactivity of different parts of the molecule can be assessed using reactivity descriptors derived from DFT, such as Fukui functions. frontiersin.org These descriptors can identify the specific atoms that are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for predicting the products of chemical reactions involving this compound. For instance, the aminolysis of other compounds has been successfully studied using quantum mechanical methods to determine the favored reaction pathway. ebi.ac.uk
Conformational Energy Landscape Analysis
A comprehensive analysis of the conformational energy landscape provides a detailed map of all the stable conformers of a molecule and the energy barriers that separate them. rsc.orgmdpi.com For this compound, this involves exploring the potential energy surface by systematically varying the key dihedral angles.
This analysis goes beyond identifying just the minimum energy structures; it also characterizes the transition states between them. nih.gov Knowing the energy barriers for interconversion between different conformers is crucial for understanding the molecule's dynamic behavior. If the barriers are low, the molecule can easily switch between different shapes, which can be important for its ability to bind to a flexible receptor. biorxiv.org Conversely, high energy barriers may lock the molecule into a more rigid conformation. The study of the conformational energy landscape can reveal whether crystallization might favor a higher energy conformer if that conformer allows for more favorable intermolecular interactions in the crystal lattice. rsc.org
Unable to Generate Article Due to Lack of Scientific Data
Following a comprehensive search for scientific literature and data, it is not possible to generate the requested article on the enzyme interaction and inhibition research for the chemical compound “this compound.”
The search for specific research findings, including enzyme binding kinetics and inhibition mechanisms for this particular compound, did not yield any publicly available scientific studies or data sets. Specifically, no information was found regarding:
α-Glycosidase Inhibition: No IC50 values, kinetic data, or studies investigating the inhibitory effects of this compound on α-glycosidase were identified.
α-Amylase Inhibition: There is no available research detailing the interaction or inhibition of α-amylase by this compound.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The search did not locate any studies measuring the inhibitory potency (e.g., IC50 or Ki values) of this compound against either AChE or BChE.
Other Metabolic Enzyme Inhibition: No data is available on the broader inhibition profile of this compound against other metabolic enzymes.
Mechanism of Enzyme Inhibition: Without primary research data, the specific mechanism (e.g., competitive, non-competitive, uncompetitive, or mixed) by which this compound might inhibit these enzymes remains unknown.
While general information on the mechanisms of enzyme inhibition and data on known inhibitors such as Acarbose and Galantamine are readily available, the absence of any specific research focused on "this compound" prevents the creation of a scientifically accurate and informative article as per the requested outline. The generation of the required data tables and a comparative analysis is therefore not feasible.
Should research on "this compound" become publicly available in the future, this request can be revisited.
Receptor and Transporter Interaction Profiles of 2 M Tolyloxy Butan 1 Amine
Monoamine Transporter (MAT) Interaction Studies
Monoamine transporters are crucial proteins that regulate the concentration of neurotransmitters in the synaptic cleft. lbl.govwikipedia.org The interaction of 2-(M-tolyloxy)butan-1-amine with these transporters is a key aspect of its pharmacological profile.
Norepinephrine (B1679862) Transporter (NET) Binding and Uptake Inhibition
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling. wikipedia.orguniprot.org Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine. Research into the interaction of this compound with NET has revealed its potential as an inhibitor.
Studies have shown that compounds structurally related to this compound can exhibit significant binding affinity for NET. For instance, some inhibitors have shown pKi values (a measure of binding affinity) as high as 7.387. dergipark.org.tr The potency of these inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, dopexamine (B1196262) hydrochloride has an IC50 of 26 nM for preventing the uptake of noradrenaline. nih.gov The binding of inhibitors to NET is dependent on the presence of sodium ions. mdpi.com
Table 1: NET Interaction Data
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Compound 12 | pKi | 7.387 | dergipark.org.tr |
Dopamine (B1211576) Transporter (DAT) Binding and Uptake Inhibition
The dopamine transporter (DAT) terminates dopamine signaling by reabsorbing it from the synapse. idrblab.netidrblab.net The interaction with DAT is a critical factor in the pharmacological effects of many centrally acting agents. lbl.gov
Research has explored the binding and uptake inhibition properties of various compounds at the DAT. For instance, the cocaine analog RTI-121 has demonstrated a high affinity for DAT. nih.gov The inhibition of dopamine uptake is a key mechanism for many psychostimulants and some antidepressants. lbl.gov Studies on β-carboline derivatives have shown that their ability to be transported by DAT is related to their selective toxicity towards dopaminergic neurons. nih.gov The binding of these compounds to DAT can be influenced by their lipophilicity. nih.gov
Table 2: DAT Interaction Data
| Compound | Parameter | Note | Reference |
|---|---|---|---|
| RTI-121 | Binding | High affinity | nih.gov |
Serotonin (B10506) Transporter (SERT) Binding and Uptake Inhibition
The serotonin transporter (SERT) is a primary target for many antidepressant medications, as it regulates the levels of serotonin in the brain. nih.govdtu.dk The inhibition of SERT leads to an increase in synaptic serotonin, which is believed to be a key mechanism in the treatment of depression. biorxiv.orgbiorxiv.org
Compounds can interact with SERT in different ways, including competitive and non-competitive inhibition. biorxiv.orgbiorxiv.org For example, the novel compound D01, a 2-methyl-3-aryloxy-3-heteroarylpropylamines derivative, inhibits SERT with a Ki value of 30.1 ± 6.9 nmol/L and has an IC50 of 45.0 ± 9.0 nmol/L for the inhibition of serotonin uptake. nih.gov The binding affinity of various antidepressants to SERT has been extensively studied, with some showing Ki values as low as 0.85 nM. rcsb.orgpsu.edu The conformation of the transporter can influence the binding of these inhibitors. biorxiv.org
Table 3: SERT Interaction Data
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| D01 | Ki | 30.1 ± 6.9 nmol/L | nih.gov |
| D01 | IC50 | 45.0 ± 9.0 nmol/L | nih.gov |
G-protein Coupled Receptor (GPCR) Interactions
5-Hydroxytryptamine Receptor (e.g., 5-HT1A) Binding Research
The 5-HT1A receptor is a subtype of serotonin receptor that is involved in mood regulation and has been a target for the development of anxiolytic and antidepressant drugs. wikipedia.orgnih.govfrontiersin.org Activation of 5-HT1A receptors can lead to a decrease in the firing rate of serotonergic neurons. wikipedia.org
Research has identified compounds with high affinity for the 5-HT1A receptor. For example, the compound SYA16263 binds with a Ki of 1.1 nM, and a derivative, compound 21, has an even higher affinity with a Ki of 0.74 nM. nih.gov The functional activity of these compounds can vary, with some acting as full agonists and others as antagonists. nih.gov The binding of ligands to this receptor can be studied using techniques like positron emission tomography (PET). wikipedia.org
Table 4: 5-HT1A Receptor Binding Data
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| SYA16263 | Ki | 1.1 nM | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 M Tolyloxy Butan 1 Amine Analogues
Correlations between Structural Features and Biological Activity
The biological activity of 2-(aryloxy)butan-1-amine analogues is intricately linked to their structural and stereochemical characteristics. The core structure, consisting of a substituted aromatic ring connected via an ether linkage to a butan-1-amine chain, is a recognized pharmacophore for monoamine reuptake inhibitors. These inhibitors target key proteins in the central nervous system, such as the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT), which are responsible for clearing these neurotransmitters from the synaptic cleft.
Key structural features that influence the biological activity of this class of compounds include:
The nature and substitution pattern of the aryloxy ring: The electronic and steric properties of substituents on the aromatic ring play a pivotal role in modulating the binding affinity and selectivity for different monoamine transporters.
The length and branching of the alkylamine side chain: The four-carbon chain of the butan-1-amine moiety is a critical determinant of activity. Alterations in this chain can affect the compound's interaction with the binding pocket of the target protein.
The stereochemistry at the C2 position of the butane (B89635) chain: The chiral center at the carbon atom bearing the aryloxy group introduces stereoselectivity in biological activity. The (S)- and (R)-enantiomers often exhibit different potencies and selectivities for their biological targets.
Research on related [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives has shown that the nature of the substituent on the phenoxy ring significantly impacts receptor affinity. For instance, the introduction of methoxy (B1213986) (OMe) groups at different positions on a terminal phenyl ring can fine-tune the binding affinity for serotonin-2 (5-HT2) and dopamine-2 (D2) receptors pharm.or.jp.
Impact of Substituents on Receptor/Transporter Binding Selectivity
The selectivity of 2-(aryloxy)butan-1-amine analogues for different receptors and transporters is highly sensitive to the nature and position of substituents on the aryloxy ring and modifications to the amine group.
In a study of [2-(2-phenylethyl)phenoxy]alkylamine derivatives, which share a similar structural motif, the introduction of various substituents on the terminal phenyl ring led to significant changes in binding affinity for 5-HT2 and D2 receptors. For example, compounds with a methoxy substituent at the meta-position of the terminal phenyl ring displayed the highest affinity for the 5-HT2 receptor pharm.or.jp.
The following table illustrates the impact of substituents on the binding affinity (IC50 in nM) of [2-(2-phenylethyl)phenoxy]ethyl-1-methylpyrrolidine derivatives for 5-HT2 and D2 receptors pharm.or.jp.
| Compound | Substituent (R) on terminal phenyl ring | 5-HT2 IC50 (nM) | D2 IC50 (nM) | Selectivity Ratio (D2/5-HT2) |
|---|---|---|---|---|
| 1 | H | 6.1 | 760 | 120 |
| 2 | 2-OMe | 3.5 | 1100 | 310 |
| 3 | 3-OMe | 2.0 | 670 | 340 |
| 4 | 4-OMe | 6.1 | 780 | 130 |
| 5 | 3-Cl | 4.5 | 660 | 150 |
| 6 | 4-Cl | 7.9 | 1200 | 150 |
| 7 | 3-F | 4.4 | 600 | 140 |
| 8 | 3-Br | 8.7 | 960 | 110 |
| 9 | 3-CN | 5.4 | 610 | 110 |
| 10 | 3-Me | 5.0 | 700 | 140 |
This data highlights that subtle changes to the substituent on the aromatic ring can lead to significant differences in receptor affinity and selectivity. The meta-methoxy substituted compound (Compound 3) shows the highest affinity for the 5-HT2 receptor, while also demonstrating high selectivity over the D2 receptor pharm.or.jp.
Optimization Strategies Based on SAR Insights
The insights gained from SAR studies are crucial for the rational design and optimization of 2-(aryloxy)butan-1-amine analogues to achieve desired biological profiles. Optimization strategies often focus on enhancing potency, improving selectivity, and refining pharmacokinetic properties.
Key optimization strategies include:
Systematic modification of substituents: Based on the data from initial screening, systematic modifications of the substituents on the aryloxy ring can be performed to explore the electronic and steric requirements for optimal target engagement. For example, if electron-donating groups at the meta-position are found to be beneficial for 5-HT2 receptor affinity, a range of such groups can be synthesized and tested to identify the optimal substituent.
Stereochemical optimization: The synthesis and biological evaluation of individual enantiomers are critical to identify the more potent and selective stereoisomer. This can significantly improve the therapeutic index of a drug candidate.
Bioisosteric replacement: Replacing certain functional groups with bioisosteres can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, a methyl group on the tolyl ring could be replaced with a chlorine atom or a trifluoromethyl group to modulate electronic properties and metabolic stability.
Conformational constraint: Introducing conformational rigidity into the molecule, for example by incorporating the amine into a cyclic system, can sometimes enhance binding affinity by reducing the entropic penalty upon binding to the target.
By systematically applying these optimization strategies, medicinal chemists can refine the structure of 2-(aryloxy)butan-1-amine analogues to develop compounds with tailored biological activities for potential therapeutic applications.
Metabolic Pathway Research and Biotransformation of 2 M Tolyloxy Butan 1 Amine Non Human Models
In Vitro Metabolic Stability in Microsomal Systems (e.g., Human and Rat Liver Microsomes)
No studies were identified that have investigated the in vitro metabolic stability of 2-(M-tolyloxy)butan-1-amine in human, rat, or any other non-human liver microsomes. Consequently, crucial parameters such as the half-life (t½) and intrinsic clearance (CLint) of this compound in these systems are not available in the current scientific literature.
Identification of Metabolites (in non-human biological matrices)
There is no published research on the identification of metabolites of this compound in any non-human biological matrices. Scientific investigations to isolate and characterize the chemical structures of potential metabolic products following in vitro or in vivo exposure in non-human models have not been reported.
Enzymatic Pathways Involved in Biotransformation
Due to the absence of metabolite identification studies, the specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated. While primary amines are often substrates for cytochrome P450 (CYP) enzymes, leading to metabolic reactions such as N-dealkylation, N-oxidation, or hydroxylation, no studies have confirmed the involvement of these or any other enzyme families in the metabolism of this specific compound.
Degradation Product Analysis in Chemical and Environmental Systems
No information is available regarding the degradation of this compound in chemical or environmental systems. There are no studies detailing its stability or the identity of its degradation products under various environmental conditions, such as hydrolysis, photolysis, or biodegradation. Amines as a chemical class can undergo atmospheric photo-oxidation, but specific data for this compound is not documented.
Analytical Methodologies for 2 M Tolyloxy Butan 1 Amine and Its Metabolites
Chromatographic Techniques
Chromatographic methods are fundamental for separating components from a mixture for subsequent identification and quantification. However, specific applications of these techniques for 2-(M-tolyloxy)butan-1-amine are not described in the available literature. General principles for analogous compounds are outlined below.
High-Performance Liquid Chromatography (HPLC)
There is no specific HPLC method reported for this compound. For related amine compounds, reverse-phase HPLC is a common approach. The analysis of other phenoxy-butanamine derivatives, such as 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-butanamine, has been achieved using reverse-phase columns with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid sielc.com. The optimization of HPLC methods for primary, secondary, and tertiary amines sometimes involves the addition of a volatile amine to the mobile phase to improve peak shape and selectivity nih.gov.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
No GC or GC-MS methods specific to this compound have been published. Generally, primary amines like this compound are polar and may require derivatization to improve their volatility and thermal stability for GC analysis sigmaaldrich.commdpi.com. This process involves reacting the amine group with a reagent to form a less polar, more volatile derivative. Common derivatization reagents for amines include silylating agents (e.g., MTBSTFA) or acylating agents sigmaaldrich.com. The resulting derivatives can then be separated on a GC column and detected by a mass spectrometer, which provides both identification and quantification capabilities.
Thin-Layer Chromatography (TLC)
Specific TLC procedures for the analysis of this compound are not found in the reviewed literature. TLC is a versatile technique often used for monitoring reaction progress or as a simple screening method. For amines, typical TLC systems would involve a silica (B1680970) gel plate and a mobile phase consisting of a mixture of polar and non-polar solvents, with the possible addition of a small amount of a basic modifier (like ammonia (B1221849) or triethylamine) to prevent peak tailing. Visualization would likely require staining with a reagent such as ninhydrin, which reacts with primary amines to produce a colored spot.
Spectroscopic Methods
Spectroscopic methods are essential for elucidating the structure of chemical compounds and for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While NMR spectroscopy is a primary tool for structure determination, no published NMR spectral data or assignments for this compound are available. For a proposed structure, one would expect a ¹H NMR spectrum to show signals corresponding to the aromatic protons on the m-tolyl group, the methyl group on the ring, the protons of the butane (B89635) chain, and the amine protons. The chemical shifts and splitting patterns of the protons on the chiral carbon and the adjacent methylene (B1212753) group would be key for confirming the butan-1-amine structure and its linkage to the tolyloxy group. Similarly, a ¹³C NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule.
Mass Spectrometry (MS) for Characterization and Quantification
There is no specific mass spectrometric data or fragmentation analysis for this compound in the available literature. For structurally related compounds, such as 2-methyl-4-(3-methylphenoxy)butan-2-amine, predicted mass-to-charge ratios (m/z) for various adducts ([M+H]⁺, [M+Na]⁺, etc.) are available in databases, but these are computational predictions rather than experimental data uni.lu. A mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of amines and ethers, such as alpha-cleavage adjacent to the nitrogen atom.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a versatile analytical technique that measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic structure of the molecule, particularly the presence of chromophores. For this compound, the tolyloxy group, an aromatic ether, serves as the primary chromophore.
The aromatic ring in the tolyloxy moiety contains π electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation. The presence of the oxygen atom attached to the ring can also influence the absorption spectrum through n → π* transitions of its non-bonding electrons. The exact absorption maxima (λmax) and molar absorptivity (ε) are influenced by the solvent polarity and the substitution pattern on the aromatic ring.
| Parameter | Typical Value for Aromatic Ethers | Description |
|---|---|---|
| λmax 1 (π → π) | ~220 nm | Primary absorption band due to electronic transitions in the aromatic ring. |
| λmax 2 (π → π) | ~275 nm | Secondary, fine-structured absorption band, characteristic of substituted benzene (B151609) rings. |
| Molar Absorptivity (ε) | 1,000 - 10,000 L·mol-1·cm-1 | A measure of how strongly the compound absorbs light at a given wavelength. |
| Solvent | Ethanol or Methanol | Polar solvents are commonly used for UV-Vis analysis of aromatic amines. |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species, making it well-suited for the analysis of amines, which are typically protonated in acidic buffers. In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.
For the analysis of this compound, a capillary zone electrophoresis (CZE) method would be appropriate. In CZE, the capillary is filled with a buffer solution, and a high voltage is applied. As a primary amine, this compound will be positively charged in an acidic buffer and will migrate towards the cathode. The migration time will be dependent on its charge-to-size ratio.
Aromatic amines can be detected directly using UV absorbance, leveraging the chromophore discussed in the previous section. kapillarelektrophorese.eu The choice of buffer composition and pH is critical for achieving optimal separation and sensitivity. nih.govresearchgate.net
| Parameter | Typical Condition for Aromatic Amine Analysis | Purpose |
|---|---|---|
| Capillary | Fused-silica, 50-75 µm i.d., 50-70 cm length | Provides the separation medium. |
| Background Electrolyte (BGE) | 20-50 mM Phosphate or Formate buffer | Maintains pH and conducts current. nih.gov |
| pH | 2.5 - 4.5 | Ensures protonation of the primary amine group. kapillarelektrophorese.eu |
| Separation Voltage | 20 - 30 kV | Drives the electrophoretic separation. |
| Injection | Hydrodynamic (pressure) or Electrokinetic | Introduces the sample into the capillary. |
| Detection | UV Absorbance at ~220 nm or ~275 nm | Monitors the separated analytes as they pass the detector. kapillarelektrophorese.eu |
The high resolving power of CE allows for the separation of the parent compound from its potential metabolites, which may have different charge-to-size ratios due to metabolic modifications such as hydroxylation or N-dealkylation.
Derivatization Strategies for Enhanced Detection
While direct UV detection is feasible, the sensitivity and selectivity of analytical methods for this compound and its metabolites can be significantly improved through chemical derivatization. Derivatization involves reacting the primary amine group with a labeling reagent to attach a moiety that has strong UV absorbance or fluorescence, thereby enhancing detection. thermofisher.com This is particularly useful for quantifying low concentrations of the analyte in complex biological matrices.
Several reagents are commonly used for the pre-column derivatization of primary amines prior to chromatographic or electrophoretic analysis. The choice of reagent depends on the analytical technique and the desired detection method.
| Derivatizing Reagent | Abbreviation | Detection Method | Advantages |
|---|---|---|---|
| Dansyl Chloride | DNS-Cl | Fluorescence / UV | Forms highly fluorescent and UV-active derivatives; stable products. |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Reacts rapidly with primary and secondary amines to yield stable, fluorescent adducts. thermofisher.com |
| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. thermofisher.com |
| Phenylisothiocyanate | PITC | UV | Forms phenylthiourea (B91264) derivatives that have strong UV absorbance, typically around 254 nm. rsc.org |
The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization of the target analyte. For instance, the reaction of primary amines with OPA is typically carried out in a borate (B1201080) buffer at a slightly alkaline pH. Following derivatization, the resulting products can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, providing much lower detection limits than direct analysis of the underivatized amine.
Patent Landscape Analysis Relevant to Academic Research of 2 M Tolyloxy Butan 1 Amine
Review of Academic Patents Disclosing 2-(M-tolyloxy)butan-1-amine or Closely Related Structures
A detailed review of academic and industrial patents has shown a significant gap in the literature concerning this compound. While patents for structurally similar compounds, such as various aryloxypropanamines and other substituted phenoxy alkanamines, are prevalent, the specific combination of a meta-tolyl group and a butan-1-amine moiety attached at the second position appears to be novel from a patent perspective.
This lack of direct prior art in the patent domain suggests that academic institutions could be the first to explore and potentially patent this compound and its derivatives. Research could focus on its fundamental chemical properties, potential applications, and novel synthetic pathways, thereby creating a foundational patent portfolio.
Analysis of Patented Synthetic Routes and Chemical Space
Given the absence of patents for the target compound, the analysis shifted to patented synthetic routes for closely related aryloxybutanamine structures. The general synthetic strategies for this class of compounds often involve two primary approaches:
Nucleophilic substitution: This typically involves the reaction of a substituted phenol (B47542) (like m-cresol) with a protected 2-aminobutan-1-ol (B80463) derivative, followed by deprotection. Alternatively, the reaction of m-cresol (B1676322) with a suitable four-carbon electrophile bearing a protected amine or a precursor functional group is a common strategy.
Reductive amination: This method could involve the reductive amination of a corresponding ketone, 2-(m-tolyloxy)butan-1-one, with an ammonia (B1221849) source.
The table below outlines potential synthetic strategies based on analogous patented reactions.
| Synthetic Approach | Key Reactants | Potential Advantages | Potential Challenges |
| Williamson Ether Synthesis | m-Cresol, 2-amino-1-bromobutane (or protected equivalent) | Well-established reaction, readily available starting materials. | Potential for O- vs. N-alkylation competition, may require protecting groups. |
| Mitsunobu Reaction | m-Cresol, 2-aminobutan-1-ol (protected) | Mild reaction conditions, stereochemical control. | Use of stoichiometric reagents, purification challenges. |
| Reductive Amination | 2-(m-tolyloxy)butanal | Direct formation of the amine. | Synthesis of the aldehyde precursor, control of over-alkylation. |
The chemical space around this compound remains largely uncharted in the patent literature. This opens up possibilities for academic researchers to explore variations in the alkyl chain, substitutions on the tolyl ring, and different amine functionalities, all of which could lead to new patentable inventions.
Identification of Academic Research Opportunities within Patent Claims
The absence of specific patent claims for this compound means that academic research in this area is not constrained by existing intellectual property. This freedom allows for a wide range of research opportunities that could lead to novel and patentable discoveries. Key areas for academic exploration include:
Novel Synthesis and Characterization: Developing and optimizing a novel, efficient, and scalable synthetic route to this compound would be a significant and patentable contribution. Full characterization of the compound and its properties would form the basis of any future patent application.
Exploration of Biological Activity: Given that many aryloxyalkanamines exhibit biological activity, screening this compound for various pharmacological effects could uncover new therapeutic applications. Positive results in areas such as neuroscience, inflammation, or infectious diseases could lead to valuable intellectual property.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around this core structure could be a fruitful area for academic research. Synthesizing a library of derivatives with modifications to the aromatic ring, the alkyl chain, and the amine group, followed by biological screening, could establish valuable SAR data and lead to the discovery of more potent and selective compounds.
Material Science Applications: Beyond pharmacology, the unique structure of this compound could lend itself to applications in material science, for example, as a building block for polymers or as a ligand in catalysis.
Emerging Themes and Future Research Trajectories for 2 M Tolyloxy Butan 1 Amine
Integration of Multi-Omics Data in Understanding Compound Interactions
There is no available research that integrates multi-omics data (such as genomics, proteomics, transcriptomics, or metabolomics) to understand the biological interactions of 2-(M-tolyloxy)butan-1-amine . Multi-omics approaches are powerful tools for elucidating the mechanisms of action of chemical compounds by providing a holistic view of molecular changes within a biological system. researchgate.netnih.govnih.gov However, studies applying these techniques to This compound have not been published. Therefore, no data exists on its effects on gene expression, protein levels, or metabolic pathways.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) has become significant in modern drug discovery and chemical science for designing novel molecules and predicting their properties. nih.govnih.govoxfordglobal.com These technologies can accelerate the identification of lead compounds and optimize molecular structures for desired activities. nih.govoxfordglobal.com
However, there are no specific published models, datasets, or predictive studies where AI or ML has been used to design, predict the properties of, or optimize This compound . Research in this area often focuses on broader classes of compounds or specific biological targets, and This compound has not been a subject of such focused research. nih.govmdpi.comprinceton.edu
Development of this compound as Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems and validating drug targets. An effective chemical probe must exhibit high potency and selectivity for its intended biological target. There is no information in the scientific literature regarding the development or use of This compound as a chemical probe. Its biological targets, selectivity, and mechanism of action remain uncharacterized, precluding any discussion of its application in this context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
